

Application Notes: WZ4002 in Medicinal Chemistry

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Compound of Interest

Compound Name:	WZ4141R
Cat. No.:	B2994078

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Introduction

WZ4002 is a potent, irreversible, and mutant-selective inhibitor of EGFR. It was designed to overcome the resistance to first and second-generation EGFR TKIs, which is often mediated by the T790M "gatekeeper" mutation in the EGFR kinase domain. WZ4002 covalently modifies a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's activity. Its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor minimizes the toxicities associated with non-selective EGFR inhibition. These characteristics make WZ4002 an invaluable tool for researchers and drug development professionals in oncology.

Mechanism of Action

WZ4002 exerts its therapeutic effects by inhibiting the autophosphorylation of EGFR, which in turn blocks the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MAPK pathways. By selectively targeting EGFR mutants, including those with the T790M resistance mutation, WZ4002 effectively induces apoptosis and inhibits the growth of resistant cancer cells.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for WZ4002 from preclinical studies.

Table 1: In Vitro Activity of WZ4002

Parameter	Cell Line	EGFR Genotype	Value (nM)
IC50	Ba/F3	L858R	2
Ba/F3	L858R/T790M	8	
Ba/F3	E746_A750 del	3	
Ba/F3	E746_A750 del/T790M	2	
H1975	L858R/T790M	47	
PC9GR4	del E746_A750/T790M	6	

Table 2: In Vivo Efficacy and Pharmacokinetics of WZ4002 in Mouse Models

Parameter	Animal Model	Tumor Model	Value
Tumor Growth Inhibition	Mouse	EGFR L858R/T790M Xenograft	Significant tumor regression
Cmax (Plasma Concentration)	Mouse	N/A	429 ng/mL
Half-life (t _{1/2})	Mouse	N/A	2.5 hours
Oral Bioavailability	Mouse	N/A	24%

Experimental Protocols

Synthesis of WZ4002

While a detailed, step-by-step synthesis protocol for WZ4002 is not readily available in the public domain, the general synthesis involves a multi-step chemical process.[\[1\]](#) The synthesis of WZ4002 analogs has been described, providing a likely synthetic strategy.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of WZ4002 on cancer cell lines.

Materials:

- NSCLC cell lines (e.g., H1975, PC9)
- WZ4002
- DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of WZ4002 (e.g., 0-10 μ M) and a vehicle control (DMSO) for 72 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of WZ4002 concentration.

Protocol 2: Western Blot Analysis of EGFR Pathway

This protocol is used to assess the effect of WZ4002 on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

- NSCLC cell lines
- WZ4002
- Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels
- PVDF membranes
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Plate cells and treat with WZ4002 at various concentrations for a specified time (e.g., 2-24 hours).
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for primary antibodies are typically 1:1000.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically diluted 1:2000 to 1:5000) for 1 hour at room temperature.

- Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

Protocol 3: In Vivo Xenograft Studies

This protocol describes the evaluation of WZ4002's anti-tumor efficacy in a mouse xenograft model.

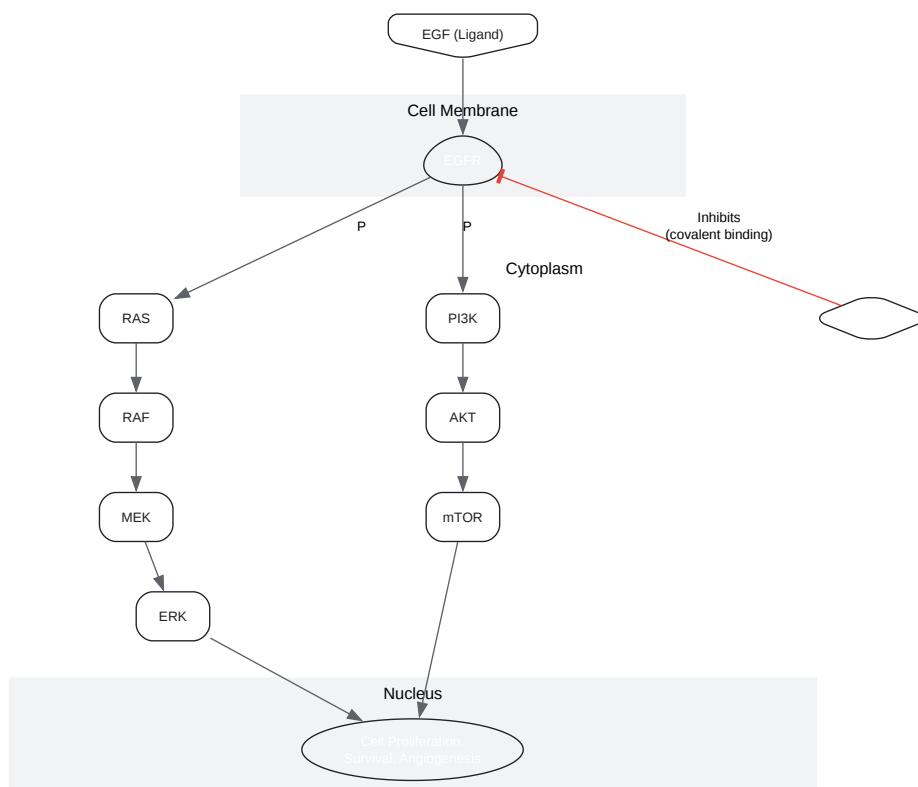
Materials:

- Immunocompromised mice (e.g., nude mice)
- NSCLC cells (e.g., H1975)
- WZ4002 formulated for oral administration
- Calipers for tumor measurement

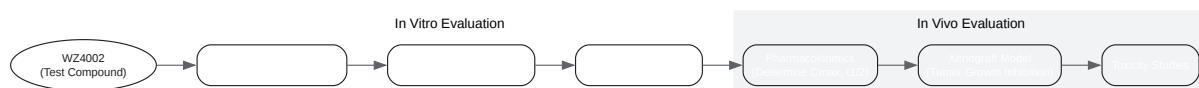
Procedure:

- Subcutaneously inject NSCLC cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer WZ4002 orally at a specified dose (e.g., 25-50 mg/kg) daily.
- Measure the tumor volume with calipers every 2-3 days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
- Calculate tumor growth inhibition.

Visualizations

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Caption: EGFR Signaling Pathway Inhibition by WZ4002.

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Caption: Preclinical Evaluation Workflow for WZ4002.

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